Ethyl (1S)-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
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Overview
Description
Ethyl (1S)-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring, a carboxylate ester, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S)-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
R-COOH+C2H5OH→R-COO-C2H5+H2O
In this reaction, the carboxylic acid (R-COOH) reacts with ethanol (C₂H₅OH) to form the ester (R-COO-C₂H₅) and water (H₂O). Concentrated sulfuric acid is often used as the catalyst to speed up the reaction and increase the yield of the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S)-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to substitute the ester group
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (1S)-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl (1S)-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar esterification reactions.
Methyl (1S)-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.
Cyclohexanone derivatives: Compounds with similar cyclohexene and ketone structures .
Uniqueness
This compound is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
78044-65-2 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
ethyl (1S)-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-4-14-10(13)11(3)6-5-9(12)7-8(11)2/h7H,4-6H2,1-3H3/t11-/m0/s1 |
InChI Key |
XUZQWRZYAXDOJJ-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(CCC(=O)C=C1C)C |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)C=C1C)C |
Origin of Product |
United States |
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